Product packaging for betaglycan(Cat. No.:CAS No. 145170-29-2)

betaglycan

Cat. No.: B1177637
CAS No.: 145170-29-2
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Description

Betaglycan, also known as Transforming Growth Factor Beta Receptor III (TGFBR3), is a transmembrane proteoglycan that functions as a critical coreceptor for the TGF-β signaling pathway . It binds all three TGF-β isoforms with high affinity and is particularly essential for the potentiation of TGF-β2 signaling, which has a inherently low affinity for the TGF-β type II signaling receptor (TGFBR2) on its own . By presenting TGF-β ligands to TGFBR2, this compound facilitates the assembly of the receptor complex and enhances cellular sensitivity to TGF-β-mediated growth inhibition . Beyond its role with TGF-β ligands, this compound is a functional coreceptor for inhibin A . By binding inhibin A and an activin type II receptor, this compound mediates the antagonism of activin signaling, which is a pivotal mechanism in regulating reproductive functions . The membrane-bound form of this compound can undergo proteolytic ectodomain shedding, releasing a soluble form (sthis compound) that can act as a ligand trap, sequestering TGF-βs in the extracellular matrix and antagonizing their signaling . This protein is provided as a recombinant reagent for research applications. Its main research value lies in studies of TGF-β and activin/inhibin signaling pathways, investigation of mechanisms in embryonic development, fertility, and cancer metastasis, and functional assays exploring coreceptor function and ligand sequestration. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

145170-29-2

Molecular Formula

C9H16N2O2

Synonyms

betaglycan

Origin of Product

United States

Molecular Architecture and Functional Domains of Betaglycan

Proteoglycan Nature and Glycosaminoglycan Modifications

Here is a table summarizing the GAG modifications of betaglycan:

GAG TypeAttachment Site (Human)Role in Ligand BindingFunctional Implications
Heparan Sulfate (B86663)Ser534, Ser545Binds FGF-2 and Wnt mdpi.comModulates Wnt, TGF-β, and FGF signaling mdpi.com
Chondroitin (B13769445) SulfateSer534, Ser545Can promote Wnt3a signaling nih.govModulates Wnt, TGF-β, and FGF signaling mdpi.com

Heparan Sulfate Chains and Their Functional Implications

Heparan sulfate (HS) chains are linear polysaccharides composed of repeating disaccharide units of N-acetylglucosamine and glucuronic acid, with variable sulfation patterns. nih.govnih.govwikipedia.org On this compound, these HS chains are crucial for binding certain ligands, such as FGF-2 and Wnt, independently of TGF-β binding. mdpi.com Research indicates that the presence of HS chains on this compound is critical for its ectodomain shedding, a process that releases the soluble form of this compound. nih.govnih.gov This shedding influences the availability of TGF-β ligands and subsequently affects TGF-β signaling responses. nih.govnih.gov Studies have shown that in the absence of HS chains, this compound shedding is reduced, which can lead to increased TGF-β signaling. nih.govuab.edu The HS chains contribute to the diverse regulatory roles of this compound by interacting with a variety of proteins, including growth factors, cytokines, and chemokines. mdpi.comwikipedia.orgnih.gov

Chondroitin Sulfate Chains and Their Functional Implications

Chondroitin sulfate (CS) chains are another type of GAG that can modify this compound. wikipedia.orguab.edunih.gov CS is composed of repeating units of N-acetyl-galactosamine and glucuronic acid, with sulfation typically at the 4-O and/or 6-O positions. nih.govnih.gov While the core protein primarily binds TGF-βs, the CS chains on this compound have been shown to influence the interaction with other ligands, particularly Wnt proteins. mdpi.comnih.gov Research suggests that CS chains on this compound can promote Wnt3a signaling, in contrast to the inhibitory effect potentially mediated by HS chains through Wnt sequestration. nih.gov This highlights a novel dual role for this compound's GAG modifications in dictating ligand responses and underscores the importance of the balance between HS and CS chains in modulating signaling pathways like Wnt and TGF-β. nih.gov

Extracellular Domain Substructures

The large extracellular domain of this compound, approximately 760 amino acids in length, is functionally and structurally divided into two main subdomains: the membrane-distal orphan domain and the membrane-proximal zona pellucida (ZP) domain. nih.govacs.orgnih.govresearchgate.netoup.combiorxiv.orgbiorxiv.org These domains are responsible for binding various ligands of the TGF-β superfamily. acs.orgnih.govoup.com

Here is a table outlining the extracellular domain substructures:

SubdomainLocationLigand Binding SpecificityKey Features
Orphan DomainMembrane-distalPrimarily binds TGF-βs acs.orgnih.govNo identifiable homology to other proteins initially nih.gov
Zona Pellucida (ZP) DomainMembrane-proximalBinds TGF-βs and Inhibins acs.orgnih.govoup.comHomology to ZP family proteins nih.govoup.com

Orphan Domain (Membrane-Distal)

The orphan domain (also referred to as the E-domain or endoglin-like domain) constitutes the N-terminal, membrane-distal half of the extracellular domain. nih.govacs.orgnih.govresearchgate.netoup.comacs.org Initially, sequence analysis did not reveal significant homology to other known proteins in this region. nih.gov However, structural studies have shown that the orphan domain is comprised of two tandem β-sandwich domains, connected by a beta-sheet structure. biorxiv.orgbiorxiv.org This domain is known to bind specifically to TGF-β ligands. acs.orgnih.gov Research indicates that while both the orphan and ZP domains can independently promote TGF-β2-mediated signaling, the orphan domain appears particularly sufficient for enhancing the formation of the TGF-β2/TβRII receptor complex. acs.org The proposed mechanism suggests that the orphan domain's displacement is necessary for the recruitment of the type I receptor (TβRI) and the transition to the signaling complex. nih.govnih.gov

Transmembrane Domain and its Role in Membrane Anchoring

The transmembrane domain of this compound is a single-pass hydrophobic helix responsible for anchoring the protein within the cell membrane. researchgate.netnih.gov This domain is crucial for maintaining the membrane-bound form of this compound, which is essential for its function as a co-receptor that presents TGF-β ligands to the signaling receptors at the cell surface. nih.govresearchgate.netoup.comacs.org The membrane-anchored form of this compound associates hydrophobically with liposomes, demonstrating its integration into the lipid bilayer. nih.govnih.gov

The presence of the transmembrane domain distinguishes the membrane-bound this compound from its soluble counterpart, which is released from the cell surface through proteolytic shedding of the extracellular domain. wikipedia.orgnih.govresearchgate.netnih.gov This shedding is mediated by metalloproteinases and other enzymes in the extracellular matrix. wikipedia.org While the soluble form can still bind TGF-β ligands and act as an inhibitor by sequestering them, the membrane-anchored form is required for the efficient presentation of ligands, particularly TGF-β2, to the type II signaling receptor (TGFBR2). wikipedia.orgahajournals.orgresearchgate.netoup.comacs.org

Cytoplasmic Domain and its Interaction Motifs

This compound possesses a short cytoplasmic domain, typically consisting of around 41 to 44 amino acids in humans. oup.comatlasgeneticsoncology.orgnih.gov Despite its brevity and lack of intrinsic kinase activity, this domain is functionally significant, mediating interactions with intracellular proteins and influencing downstream signaling pathways. ahajournals.orgoup.comnih.gov The cytoplasmic domain is highly conserved among homologous members from different mammalian species and also shares sequence similarity with the cytoplasmic domain of endoglin, another TGF-β co-receptor. oup.comatlasgeneticsoncology.org

The cytoplasmic tail of this compound contains several serine and threonine residues, which can be phosphorylated by serine/threonine kinases, including the TGF-β type I and type II receptors. oup.comatlasgeneticsoncology.orgatlasgeneticsoncology.orgmdpi.com Phosphorylation of the cytoplasmic domain by TGFBR2 has been shown to facilitate the recruitment of adapter proteins such as β-arrestin2. oup.comatlasgeneticsoncology.orgmdpi.comoup.com The interaction with β-arrestin2 is involved in regulating the internalization and degradation of this compound and associated signaling receptors through endocytosis. oup.comatlasgeneticsoncology.orgmdpi.comoup.com

Another important interaction motif in the cytoplasmic domain of this compound is a class I PDZ-binding motif located at its carboxyl terminus. atlasgeneticsoncology.orgatlasgeneticsoncology.orgoup.com This motif allows this compound to interact with PDZ-domain containing proteins, such as GAIP-interacting protein, C-terminus (GIPC). oup.comatlasgeneticsoncology.orgnih.gov The interaction with GIPC can modulate TGF-β signaling by influencing the stability of this compound at the cell surface and potentially activating alternative pathways. oup.comatlasgeneticsoncology.orgnih.gov

Research findings indicate that the cytoplasmic domain of this compound may also play a role in modulating TGF-β-dependent and independent activation of the p38/MAPK pathway, although the precise mechanism is not fully determined. nih.gov While the cytoplasmic domain of endoglin has been shown to interact with LIM domain-containing proteins and affect focal adhesion formation and cytoskeletal organization, the cytoplasmic domain of this compound does not appear to share this specific interaction. atlasgeneticsoncology.orgoup.com

Studies involving deletion of the cytoplasmic domain have yielded varying results regarding its impact on TGF-β2 sensitivity, suggesting complex regulatory mechanisms. nih.gov The cytoplasmic domain, along with the transmembrane domain, forms a fragment that remains after ectodomain cleavage and can be a substrate for intramembrane proteases like γ-secretase, potentially leading to the release of an intracellular domain fragment whose function is still under investigation. nih.gov

Here is a summary of key interaction partners and motifs in the this compound cytoplasmic domain:

Interaction PartnerInteraction Motif/MechanismEffect on this compound/Signaling
TGFBR2Phosphorylation of Ser/Thr residuesFacilitates recruitment of β-arrestin2, promotes internalization and degradation. atlasgeneticsoncology.orgmdpi.comoup.com
β-arrestin2Interaction with phosphorylated cytoplasmic tailRegulates internalization and degradation of this compound and associated receptors. oup.comatlasgeneticsoncology.orgatlasgeneticsoncology.orgmdpi.comoup.com
GIPCClass I PDZ-binding motifStabilizes cell surface expression, modulates TGF-β signaling, potential activation of pathways. oup.comatlasgeneticsoncology.orgnih.gov
p38/MAPK pathwayUndetermined mechanismModulates activation of the pathway. nih.gov

Ligand Interactions and Specificity of Betaglycan

Transforming Growth Factor-Beta (TGF-β) Isoform Binding

Betaglycan binds to all three mammalian TGF-β isoforms: TGF-β1, TGF-β2, and TGF-β3. oup.comnih.govwsu.edu This binding is crucial for efficient TGF-β signaling, particularly for TGF-β2. nih.govacs.org

Differential Affinity for TGF-β1, -β2, and -β3

While this compound binds all three TGF-β isoforms, it exhibits the highest affinity for TGF-β2. nih.govacs.orgbiorxiv.org This differential affinity is significant because TGF-β2 has a considerably lower affinity for its primary signaling receptor, the Type II TGF-β receptor (TβRII), compared to TGF-β1 and TGF-β3. nih.govacs.orgmdpi.com TGF-β2 binds TβRII 200–300-fold more weakly than TGF-β1 and TGF-β3. nih.govacs.org

Mechanism of Ligand Capture and Presentation to Signaling Receptors

This compound functions by capturing TGF-β ligands and presenting them to the Type II signaling receptor, TβRII. oup.comrndsystems.comnih.gov This mechanism is particularly important for TGF-β2 due to its low intrinsic affinity for TβRII. nih.govacs.orgbioscientifica.com this compound binds TGF-β homodimers with a 1:1 stoichiometry, allowing one molecule of TβRII to bind. nih.gov This interaction concentrates the ligand on the cell surface, promoting the binding of TβRII through membrane-localization effects and allostery. nih.govacs.org The transition to the active signaling complex, which involves the recruitment of the Type I TGF-β receptor (TβRI), is mediated by the displacement of this compound and stabilization of the TβRII-ligand complex through direct receptor-receptor contact. nih.govacs.org Structural studies have revealed novel binding interfaces on this compound that differ from those of endoglin, another related coreceptor, highlighting evolutionary adaptations for ligand selectivity and providing a structural explanation for the "hand-off" mechanism of TGF-β signal potentiation. biorxiv.org

Role in Enhancing TGF-β2 Signaling Efficiency

This compound is essential for efficient TGF-β2 signaling. oup.comnih.govacs.orgrndsystems.commdpi.com Cells lacking this compound show a significantly reduced response to TGF-β2, often requiring 100–500-fold higher concentrations to achieve the same level of response observed in cells expressing this compound. nih.govacs.org By binding and presenting TGF-β2 to TβRII, this compound overcomes the low affinity between TGF-β2 and TβRII, effectively increasing the sensitivity of cells to TGF-β2. nih.govacs.orgrndsystems.commdpi.com This potentiation equalizes the cellular responsiveness to all three TGF-β isoforms in cells expressing this compound. rndsystems.comnih.gov Studies using this compound-deficient mouse embryo fibroblasts have shown reduced Smad2 nuclear translocation in response to TGF-β2, but not TGF-β1 and TGF-β3, further emphasizing this compound's specific role in TGF-β2 signaling. researchgate.net

Inhibin and Activin Family Interactions

This compound also interacts with members of the inhibin and activin family, which are structurally related to the TGF-β superfamily and act as mutual antagonists in various functions. oup.comoup.comnih.gov

Coreceptor Function for Inhibin A

This compound functions as an important coreceptor for inhibin A. oup.comnih.govbioscientifica.comoup.com It binds inhibin A with high affinity and enhances its binding to the activin type II receptors, ActRII and ActRIIB. acs.orgnih.govoup.comnih.gov This interaction is crucial for the effectiveness of inhibin A as an antagonist of activin signaling. oup.comnih.govoup.com Complexes of this compound with inhibin A and ActRII can be found on the cell surface. acs.org While both domains of this compound bind TGF-β, only the zona pellucida domain appears to be primarily involved in inhibin binding. acs.org Specific residues on the inhibin A α subunit, including P51, V108, S112, and K119, contribute to this compound binding, with V108 and K119 being particularly important. acs.org Endogenous this compound is necessary for high-potency inhibin A antagonism of FSH secretion in gonadotropes. oup.com Disrupting this compound expression or inhibin A binding to this compound significantly reduces the potency of inhibin antagonism. oup.com

Bone Morphogenetic Protein (BMP) and Growth Differentiation Factor (GDF) Binding

This compound has been shown to interact with various SMAD1/5/8-activating BMP and GDF ligands. oup.com These include BMP-2, BMP-4, BMP-7, and GDF-5. oup.comudc.es this compound utilizes the same epitopes for binding these ligands as it does for TGF-βs. oup.com

Research indicates that this compound can function as a BMP cell surface receptor, binding multiple BMP-type ligands such as BMP2, BMP4, BMP7, and GDF5. udc.es These interactions have been investigated using cell-based methods. nih.govebm-journal.org

While this compound binds to these BMPs and GDFs, the binding affinities are reported to be significantly lower than those for TGF-βs and inhibins. oup.com This difference in affinity has raised questions about the physiological significance of this compound's interaction with BMPs and its capacity to modulate BMP signaling. oup.com

Despite lower affinities compared to TGF-βs, this compound has been shown to influence BMP signaling. nih.govebm-journal.org For example, this compound can differentially direct the trafficking of BMP Type I receptors ALK3 and ALK6. oup.com this compound mediates ALK6 internalization in a β-arrestin2-dependent manner, while ALK3 is retained at the cell surface through a this compound-dependent mechanism. oup.com

Fibroblast Growth Factor (FGF-2) Binding via Glycosaminoglycan Chains

In addition to its interactions with the TGF-β superfamily ligands via its protein core, this compound also binds to Fibroblast Growth Factor-2 (FGF-2), primarily through its heparan sulfate (B86663) (HS) glycosaminoglycan (GAG) chains. wikipedia.orgmdpi.commdpi.comnih.gov This interaction is distinct from the binding of TGF-β ligands, which occurs via the core protein. mdpi.combiologists.com

Studies have demonstrated that the HS chains of this compound are responsible for binding FGF-2. mdpi.commdpi.commdpi.com This binding occurs independently of TGF-β binding. mdpi.commdpi.com The dual modification of this compound with both HS and CS chains allows it to modulate key cell signaling pathways, including FGF signaling. mdpi.commdpi.com

Research using osteoblasts treated with FGF-2 showed a reduction in the heparan sulfate GAG content of this compound, without significant changes in chondroitin (B13769445) sulfate content or the size of the core protein. nih.gov This suggests that cells can selectively regulate the FGF-2-binding carbohydrate chains of this compound in response to FGF-2. nih.gov The binding of FGF-2 to HS chains on proteoglycans like this compound is known to be dependent on the sulfation patterns of the HS chains. nih.govbiorxiv.org Highly sulfated regions of HS, known as s-domains, have been shown to bind FGF. biorxiv.org

The interaction between this compound's HS chains and FGF-2 can have functional consequences, such as stimulating neural proliferation and differentiation, with FGF-2 carried by this compound playing a role in this process. mdpi.com Complex formation between FGF receptors and this compound has also been shown to be dependent on GAG chains in the context of neuronal differentiation. biorxiv.org

While the core protein of this compound binds TGF-β superfamily members with high affinity, the extracellular domain contains sites for HS and CS GAG chain modifications, resulting in different forms of this compound in vivo. uab.edunih.gov The GAG chains, particularly HS, contribute to this compound's ability to interact with growth factors like FGF-2, adding another layer of complexity to its function as a co-receptor. mdpi.commdpi.comnih.govnih.gov

Here is a table summarizing the ligand binding properties discussed:

Ligand FamilySpecific Ligands Bound by Core ProteinSpecific Ligands Bound by GAG Chains (primarily HS)Primary Binding Domain(s)
TGF-β SuperfamilyTGF-β1, TGF-β2, TGF-β3, Inhibin ANot directly involved in core protein bindingN-terminal (E-domain) and C-terminal (ZP) domains (for TGF-βs), ZP domain (for Inhibin A) oup.compnas.orgnih.govoup.comresearchgate.netresearchgate.net
BMPs and GDFsBMP-2, BMP-4, BMP-7, GDF-5Not directly involved in core protein bindingSame epitopes as TGF-βs on the core protein oup.comudc.espnas.org
Fibroblast Growth Factors (FGFs)Not the primary binding mechanismFGF-2Heparan Sulfate (HS) GAG chains wikipedia.orgmdpi.commdpi.comnih.govmdpi.com

Cellular Localization and Dynamic Regulation of Betaglycan Expression and Form

Differential Distribution of Membrane-Bound and Soluble Betaglycan

This compound is predominantly found as a membrane-bound receptor embedded in the cell membrane. wikipedia.org This transmembrane form is characterized by a substantial extracellular domain, a single transmembrane segment, and a short intracellular tail. nih.gov The extracellular region is capable of being modified by glycosaminoglycan chains, specifically heparan sulfate (B86663) and chondroitin (B13769445) sulfate, thus defining this compound as a proteoglycan. wikipedia.orgnih.gov As a membrane-bound entity, this compound functions as a critical co-receptor, engaging with various ligands from the TGF-beta superfamily, including TGF-β isoforms (TGF-β1, TGF-β2, TGF-β3), inhibin A/B, and certain Bone Morphogenetic Proteins (BMPs). wikipedia.orgnih.gov Its presence at the cell surface facilitates the interaction between these ligands and the signaling Type I and Type II receptors, thereby impacting the downstream signaling cascade. wikipedia.orgoup.comresearchgate.net

Beyond its membrane-anchored form, this compound also exists as a soluble protein (sBG). This soluble variant is generated through the proteolytic shedding of the extracellular domain from the membrane-bound receptor. wikipedia.orgnih.gov Soluble this compound has been detected in the extracellular matrix and in various biological fluids, including serum, plasma, and milk. nih.govmdpi.com The presence of soluble this compound can significantly influence the bioavailability of TGF-beta ligands by competing with the membrane-bound receptors for ligand binding. wikipedia.orgnih.govoup.com

Ectodomain Shedding and Proteolytic Cleavage

The process of ectodomain shedding, which involves the proteolytic cleavage of the extracellular part of membrane-bound this compound, is a key regulatory mechanism controlling the balance between the membrane-associated and soluble forms of the protein. wikipedia.orgnih.gov This irreversible post-translational modification releases the large extracellular domain into the surrounding environment. wikipedia.orgnih.govembopress.org The resulting soluble this compound molecule retains the ability to bind TGF-beta ligands, effectively sequestering them in the extracellular space and preventing their access to the signaling Type I and Type II receptors on the cell surface. nih.govnih.govoup.com This sequestration mechanism allows soluble this compound to function as an antagonist, counteracting the biological activities of TGF-beta. nih.govoup.com

Matrix metalloproteinases (MMPs) are prominent enzymes responsible for the proteolytic shedding of this compound. mdpi.comnih.govnih.gov Research indicates that membrane-type matrix metalloproteinases (MT-MMPs), particularly MT1-MMP (MMP-14) and MT3-MMP, are capable of cleaving this compound to produce its soluble ectodomain. nih.govnih.govaacrjournals.org The involvement of MMPs in this process is supported by findings that broad-spectrum MMP inhibitors, such as GM6001, can reduce this compound shedding. mdpi.comnih.gov Furthermore, tissue inhibitors of metalloproteinases (TIMPs) can modulate this compound shedding through their inhibitory effects on MMP activity. mdpi.comnih.gov Specifically, TIMP3 has been shown to counteract the shedding of this compound. mdpi.comnih.gov

Endocytosis and Receptor Trafficking Regulation

Endocytosis, the process by which cells internalize cell surface receptors and other molecules, plays a significant role in regulating the levels and signaling of this compound and the associated TGF-beta receptor complex. nih.govaacrjournals.orgciteab.comxenbase.org This internalization process can result in either the recycling of receptors back to the cell surface or their degradation within lysosomes. nih.govmdpi.com this compound has been observed to influence the pathways through which the Type I and Type II TGF-beta receptors are internalized. researchgate.net

Clathrin-mediated endocytosis (CME) is a well-established pathway for the internalization of numerous cell surface receptors, including the TGF-beta receptors. nih.govnih.govnus.edu.sg This process is characterized by the formation of specialized clathrin-coated pits on the inner surface of the plasma membrane, a process initiated by adaptor proteins such as AP-2. nih.govnus.edu.sg While the signaling Type I and Type II TGF-beta receptors are known to undergo clathrin-mediated endocytosis, which can enhance canonical SMAD signaling, this compound itself is also internalized via this pathway. oup.comnih.govmdpi.comresearchgate.net

Role of Betaglycan in Signal Transduction Pathways

Modulation of Canonical Smad-Dependent TGF-β Signaling

The canonical TGF-β signaling pathway is primarily mediated by Smad proteins, specifically Smad2 and Smad3, which are activated upon ligand binding to type I and type II receptors researchgate.netmdpi.comoup.com. Betaglycan influences this pathway at several levels.

Regulation of Smad2/3 Phosphorylation and Nuclear Translocation

This compound enhances the binding of TGF-β ligands, particularly TGF-β2, to the signaling receptor complex, thereby promoting the phosphorylation and activation of receptor-regulated Smads (R-Smads), namely Smad2 and Smad3 nih.govmdpi.commdpi.comnih.gov. Upon phosphorylation by the activated type I receptor, Smad2 and Smad3 form a complex with the common mediator Smad4. This complex then translocates to the nucleus, where it regulates the transcription of target genes mdpi.comembopress.orgmdpi.com. Studies have shown that this compound expression can increase both basal and TGF-β1-induced nuclear accumulation of Smad3, suggesting a specific role in enhancing Smad3 activation oup.com.

Context-Dependent Agonistic and Antagonistic Effects on Smad Signaling

This compound exhibits both agonistic and antagonistic effects on Smad signaling depending on the context oup.comacs.org. As a membrane-bound co-receptor, it generally enhances TGF-β-mediated signaling by presenting the ligand to the signaling receptors nih.govmdpi.comoup.comahajournals.org. This is particularly crucial for TGF-β2, which has low affinity for the type II receptor alone mdpi.commdpi.comahajournals.org.

However, the soluble form of this compound, generated by proteolytic cleavage, can act as an antagonist by competing with membrane-bound receptors for ligand binding, thus sequestering TGF-β and preventing it from activating the signaling complex wikipedia.orgmdpi.comoup.com.

Furthermore, this compound can influence the signaling of other TGF-β superfamily members, such as inhibins and activins (B217808). This compound binds inhibin A and enhances its binding to the activin type II receptors, thereby antagonizing activin signaling by sequestering these receptors acs.orggoogle.com.

Engagement with Non-Canonical Signaling Pathways

In addition to the canonical Smad pathway, this compound also engages with non-canonical signaling pathways, contributing to the diverse cellular responses elicited by TGF-β and other ligands nih.govresearchgate.netnih.govuni-giessen.de.

Activation of p38 MAP-Kinase (MAPK) Signaling

This compound has been shown to be involved in the activation of the p38 MAP-kinase (MAPK) signaling pathway nih.govnih.govoup.com. Studies suggest that this compound can induce p38 phosphorylation, and this activation may occur independently of Smad2 phosphorylation and the canonical TGF-β signal pathway, although it can involve other TGF-β receptors nih.govaacrjournals.org. This indicates a potential ligand-independent signaling mechanism for this compound through the p38 pathway nih.gov. Activation of p38 MAPK downstream of TGF-β receptor kinases is enhanced in cells expressing this compound mdpi.comnih.gov.

Modulation of NF-κB Activity

This compound has been found to modulate NF-κB activity nih.govnih.govuni-giessen.deoup.com. The interaction between NF-κB and TGF-β signaling pathways is complex and context-dependent, with the ability to either activate or repress each other nih.gov. Similarly, this compound has been shown to both counter and promote NF-κB activity depending on the cell type and context nih.gov. For instance, re-expression of this compound in certain cancer cells has been shown to suppress both basal and TGF-β2-stimulated NF-κB activity nih.gov.

TGF-β Signaling Independent Functions of this compound

Regulation of Rho Family GTPases (e.g., Cdc42)

This compound has been shown to regulate the activity of Rho family GTPases, particularly Cdc42. pnas.orgportlandpress.comuniprot.orgnih.gov Rho GTPases are small signaling proteins that act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. qiagen.commdpi.comcytoskeleton.commdpi.com This cycle is tightly controlled by guanine (B1146940) nucleotide exchange factors (GEFs) that promote GTP binding and GTPase-activating proteins (GAPs) that stimulate GTP hydrolysis. qiagen.commdpi.comcytoskeleton.commdpi.com

Research indicates that this compound can activate Cdc42. pnas.orgportlandpress.comuniprot.orgnih.gov This activation has been demonstrated to occur in a manner independent of TGF-β signaling. pnas.orgportlandpress.com The interaction between this compound and the scaffolding protein β-arrestin2 is crucial for this process. pnas.orgportlandpress.comuniprot.org The β-arrestin2-mediated interaction between this compound and Cdc42 is necessary for this compound-mediated Cdc42 activation. pnas.orgportlandpress.com

The activation of Cdc42 by this compound contributes to the regulation of cell migration and other cellular functions. pnas.orgportlandpress.comuniprot.orgnih.gov Loss of this compound expression has been observed in various cancers and is associated with increased cancer cell motility. pnas.org this compound suppresses cancer progression, in part, by reducing cell motility, and this effect is linked to its ability to activate Cdc42 and alter the actin cytoskeleton. pnas.org

Influence on Actin Cytoskeleton Dynamics

The Rho family GTPases, including Cdc42, are well-established regulators of actin cytoskeleton dynamics. qiagen.commdpi.comcytoskeleton.commdpi.comuv.escytoskeleton.comcytoskeleton.com They influence processes such as actin polymerization, the formation of cellular protrusions like filopodia and lamellipodia, and the organization of actin filaments. qiagen.commdpi.comcytoskeleton.commdpi.comuv.escytoskeleton.com

This compound's regulation of Cdc42 directly impacts the actin cytoskeleton. pnas.orgportlandpress.comuniprot.org this compound-mediated activation of Cdc42 leads to alterations in actin cytoskeleton organization. pnas.orgportlandpress.comuniprot.org Specifically, this compound has been shown to promote filopodial formation and extension, which are actin-rich plasma membrane protrusions involved in a cell's interaction with its environment and cell migration. portlandpress.com

The mechanism involves the β-arrestin2-mediated interaction between this compound and Cdc42, which enhances the formation of a complex between Cdc42 and its effectors, such as IRSp53 and N-WASP. portlandpress.com This complex formation subsequently increases filopodial formation. portlandpress.com This highlights a functional link between this compound, Cdc42 activation, and the dynamic rearrangement of the actin cytoskeleton, particularly in the context of cell adhesion and migration. portlandpress.com

The influence of this compound on the actin cytoskeleton through Cdc42 is independent of its role as a TGF-β coreceptor. pnas.orgportlandpress.com This suggests a distinct signaling mechanism by which this compound regulates cellular architecture and motility. pnas.orgportlandpress.com

Table 1: Key Interactions and Effects of this compound on Rho GTPases and Actin Cytoskeleton

Interaction/EffectMediating Protein(s)OutcomeReference(s)
Activation of Cdc42β-arrestin2Increased GTP-bound Cdc42 pnas.orgportlandpress.comuniprot.org
Influence on Actin Cytoskeleton DynamicsCdc42, β-arrestin2Altered actin organization, increased filopodia formation pnas.orgportlandpress.comuniprot.org
Regulation of Cell Migration Directional PersistenceCdc42Reduction in random migration, inhibition of directed migration pnas.orguniprot.orgnih.gov
Complex Formation with Cdc42 Effectors (IRSp53/N-WASP)β-arrestin2, Cdc42Increased filopodial formation portlandpress.com

This table summarizes some of the detailed research findings regarding this compound's influence on Rho GTPases and the actin cytoskeleton.

Gene Expression and Transcriptional Regulation of Betaglycan Tgfbr3

Genomic Localization and Gene Structure (TGFBR3)

The human TGFBR3 gene is located on chromosome 1, at band 1p22.1 nih.govwikipedia.orgensembl.org. The gene spans a significant region of this chromosomal band, with reported locations varying slightly depending on the genome assembly used nih.govensembl.org. For instance, on assembly GRCh38, the gene is located on the reverse strand from approximately 91,680,343 to 91,906,335 base pairs ensembl.org. The gene is protein-coding and has been identified to have multiple transcript variants, leading to different isoforms of the betaglycan protein nih.govnih.gov. Ensembl lists 11 transcripts (splice variants) for the human TGFBR3 gene ensembl.org. The gene structure includes multiple exons; for example, one canonical isoform (Q03167-1) has 16 exons according to UniProtKB uniprot.org.

Transcriptional Control Mechanisms

The transcriptional regulation of TGFBR3 expression is complex and involves multiple elements and factors. The human TGFBR3 gene has been shown to possess at least two promoters: a proximal promoter and a distal promoter atlasgeneticsoncology.org. These promoters play distinct roles in regulating gene expression.

Promoter Regions and Regulatory Elements (e.g., SP1, Smad3, Smad4, MyoD, MEF2, Retinoic Acid Receptor)

Studies on the mouse this compound gene promoter have identified putative binding sites for several transcription factors and regulatory elements, including SP1, Smad3, Smad4, muscle regulatory factors such as MyoD and MEF2, and the retinoic acid receptor nih.govscience.gov. These findings suggest that the expression of this compound can be influenced by a variety of signaling pathways and cellular states.

Transcriptional activity of the mouse this compound promoter is up-regulated during skeletal muscle differentiation nih.govscience.gov. MyoD, a key muscle regulatory factor, has been shown to stimulate this transcriptional activity nih.govscience.gov. Conversely, the three isoforms of TGF-β have been found to inhibit this compound promoter activity nih.govscience.gov.

Smad proteins, particularly Smad3 and Smad4, are central mediators of TGF-β signaling and can interact with transcription factors to regulate gene expression oup.comembopress.orgembopress.org. Smad3 has been shown to repress MEF2-dependent transcription during myogenic differentiation by interfering with MEF2 function embopress.org. Given the presence of Smad3 and Smad4 binding sites in the this compound promoter, these proteins likely play a role in the transcriptional modulation of TGFBR3 by TGF-β.

Retinoic acid has also been shown to increase this compound promoter activity nih.govscience.gov, indicating a potential role for retinoic acid receptors in TGFBR3 transcriptional control.

Transcriptional Modulation by TGF-β Isoforms

TGF-β isoforms (TGF-β1, TGF-β2, and TGF-β3) are known to modulate TGFBR3 expression, often in a negative feedback loop. TGF-β1 has been demonstrated to downregulate TβRIII (this compound) expression through direct inhibition of the proximal TGFBR3 promoter atlasgeneticsoncology.orgoup.comoup.com. This negative regulation by TGF-β1 is dependent on the ALK5/Smad2/3 pathway and occurs at the transcriptional level oup.comoup.com. Although both the proximal and distal promoters of human TGFBR3 are active, only the proximal promoter appears to be responsive to and negatively regulated by TGF-β1 oup.comoup.comnih.gov.

The downregulation of TGFBR3 expression by TGF-β can be a significant mechanism contributing to decreased this compound levels observed in various cancers oup.comnih.gov. This suggests that elevated levels of TGF-β in the tumor microenvironment can lead to reduced this compound expression, potentially impacting TGF-β signaling and contributing to disease progression atlasgeneticsoncology.orgoup.com.

Genetic Variations and Their Impact on this compound Expression

Genetic variations within the TGFBR3 gene can influence its expression levels and have been associated with susceptibility to various diseases.

Single Nucleotide Polymorphisms (SNPs) and Transcriptomic Effects

Single nucleotide polymorphisms (SNPs) in the TGFBR3 gene have been investigated for their association with this compound expression and disease risk. Studies have shown that certain TGFBR3 gene SNPs can modulate this compound expression at the transcriptomic level mdpi.comnih.gov.

For example, a study on endometrial cancer found that several SNPs in the TGFBR3 gene were associated with an increased risk of the disease and affected this compound mRNA expression levels mdpi.comnih.gov. Specific genotypes of SNPs such as rs12566180, rs2296621, rs2770186, rs12141128, and rs1805110 were found to be associated with significant down-regulation of TGFBR3 mRNA expression mdpi.com.

These findings suggest that genetic variations, particularly SNPs, within the TGFBR3 locus can have transcriptomic effects, leading to altered this compound expression, which in turn may influence an individual's susceptibility to certain conditions mdpi.comnih.gov. The impact of these SNPs on expression can be a molecular mechanism underlying observed this compound down-regulation in certain diseases mdpi.comnih.gov.

Data from a study on endometrial cancer illustrating the association between TGFBR3 SNPs and mRNA expression is presented in the table below.

SNPGenotypeTGFBR3 mRNA Expression Level (Relative to Control)p-value
rs2770186CCDown-regulated< 0.05
rs12141128GGDown-regulated< 0.05
rs1805110Phe/PheDown-regulated< 0.01
rs2296621TTDown-regulated< 0.05
rs12566180CCAffects expression< 0.01
rs2296621GGAffects expression< 0.001
rs2296621GTAffects expression< 0.05

Note: This table summarizes findings from a specific study on endometrial cancer and the impact of these SNPs may vary in different contexts. mdpi.com

Another study investigating genetic variations in TGFBR3 and asthma in a Korean population suggested that SNPs and haplotypes in the gene were associated with a genetic predisposition to asthma and its phenotypes nih.gov. Specifically, the minor allele 2753G>A and the haplotype TA were associated with non-atopic asthma pathogenesis nih.gov. While the correlation with individual SNPs was weak, haplotype analysis provided more informative results nih.gov.

Furthermore, copy number variations (CNVs) in the TGFBR3 gene have also been linked to effects on gene expression through dose-related mechanisms, as observed in studies on pig back fat deposition mdpi.com. This indicates that beyond SNPs, larger scale genetic alterations can also impact TGFBR3 expression.

Betaglycan in Cellular and Developmental Processes

Regulation of Cell Proliferation and Differentiation

Betaglycan is involved in the regulation of cell proliferation and differentiation in various cellular contexts. frontiersin.orgresearchgate.netacs.orgnih.govnih.govmolbiolcell.org Its role as a co-receptor for TGF-β family members, which are known regulators of cell growth and differentiation, is central to this function. acs.org this compound can influence the availability and presentation of these ligands to their signaling receptors, thereby modulating downstream effects on proliferation and differentiation. acs.orgoup.com Additionally, this compound has been shown to influence proliferation and differentiation through mechanisms independent of its canonical TGF-β co-receptor activity. pnas.orgnih.govmolbiolcell.org

Skeletal Muscle Differentiation (Myogenesis)

This compound expression is transcriptionally upregulated during skeletal muscle differentiation, a process known as myogenesis. nih.govresearchgate.netuc.cl Studies in C2C12 skeletal muscle cells have shown that this compound expression increases as myoblasts differentiate into myotubes. nih.govresearchgate.net The murine this compound gene promoter contains putative binding sites for muscle regulatory factors like MyoD and MEF2, and MyoD has been shown to stimulate its transcriptional activity during differentiation. nih.gov Retinoic acid also increases this compound promoter activity, while TGF-β isoforms inhibit it. nih.gov The increased expression of this compound in differentiating myotubes enhances their responsiveness to TGF-β2, suggesting a role in presenting this ligand during myogenesis. nih.gov

T Cell Maturation and Differentiation

This compound (TβRIII) is expressed in the thymus and plays a crucial role in T cell development and maturation. frontiersin.orggrantome.complos.org It is developmentally expressed during T cell ontogeny. plos.org Blocking endogenous this compound in fetal thymic organ cultures has been shown to delay the transition of double-negative to double-positive T cells. plos.org Furthermore, TβRIII-deficient thymic lobes exhibit a reduction in thymocyte numbers, correlated with increased apoptosis. plos.org This suggests that this compound protects thymocytes from apoptosis during development. plos.org this compound is also preferentially expressed in more functionally mature CD4+ and CD8+ single-positive T cells. plos.org While its function in mature T cells has been less clear, studies using conditional knockout mice with TβRIII deletion in mature T cells have provided insights. frontiersin.orgnih.govgrantome.com Loss of TβRIII in mature T cells can lead to more severe autoimmune disease in experimental models, associated with an expansion of certain pathogenic T cell populations. frontiersin.orgnih.govuab.edu Some data suggests that this compound may play a role in limiting the polarization of CD4+ T cells towards pathogenic effector cells and may function to limit the transdifferentiation of pathogenic Th17 cells towards a Th1 phenotype. uab.edu However, in vitro studies on the effect of TβRIII loss on T cell proliferation or differentiation into Th1 or Th17 cells have shown no effect. uab.edu

Cell Adhesion and Migration Control

This compound is involved in regulating cell adhesion and migration. frontiersin.orgnih.govmolbiolcell.orgwhiterose.ac.uk It can influence cell-matrix and cell-cell interactions. molbiolcell.orgwhiterose.ac.uk Its ability to bind various ligands and interact with other cell surface molecules contributes to its role in these processes. nih.gov Loss of this compound expression has been linked to increased cell motility and invasion in various cancers. frontiersin.orgpnas.orgnih.govmdpi.com

Role in Focal Adhesion Formation and Integrin Signaling

This compound can influence focal adhesion formation and integrin signaling. pnas.orgnih.govmolbiolcell.org Focal adhesions are multiprotein complexes that mediate cell adhesion to the extracellular matrix and are involved in signal transduction pathways, including those initiated by integrins. oup.comgenome.jpnus.edu.sgimrpress.com this compound has been shown to regulate integrin trafficking, function, and localization in epithelial cells. aacrjournals.org Its interaction with scaffolding proteins like β-arrestin2 can influence the actin cytoskeleton and subsequently affect cell migration. pnas.orgnih.govnih.govtandfonline.com Integrins and growth factor receptors, including those for TGF-β, exhibit considerable crosstalk, and this compound's role as a TGF-β co-receptor places it at an intersection where it can potentially influence this interplay. oup.comgenome.jpnih.gov

Regulation of Cell Motility and Directional Persistence

This compound regulates cell motility and directional persistence. pnas.orgnih.govnih.govplos.org Studies have shown that this compound can suppress random cell migration by reducing directional persistence. pnas.orgnih.govtandfonline.com This effect appears to be independent of its TGF-β signaling function. pnas.orgnih.govtandfonline.com The mechanism involves this compound's interaction with β-arrestin2, which leads to the activation of Cdc42, a Rho family GTPase, and subsequent reorganization of the actin cytoskeleton. pnas.orgnih.govnih.govtandfonline.com This modulation of the cytoskeleton influences the directionality of cell movement. pnas.orgnih.govnih.govtandfonline.complos.org

Contributions to Organogenesis and Tissue Development

This compound plays important roles in organogenesis and the development of various tissues. frontiersin.orgresearchgate.netnih.govnih.govgrantome.complos.orgmdpi.comnih.govplos.org Its ubiquitous expression in many tissues and cell types during development underscores its broad involvement. frontiersin.orgresearchgate.net As a co-receptor for TGF-β superfamily members, which are critical regulators of developmental processes, this compound influences signaling pathways essential for proper organ formation and tissue differentiation. acs.orgnih.gov Studies using this compound knockout mice have demonstrated severe developmental defects, highlighting its indispensable function. frontiersin.orgnih.gov For example, this compound is required for the establishment of nephron endowment in the mouse kidney. nih.govplos.org In the developing kidney, this compound is expressed in the ureteric epithelium and developing pre-glomerular structures and influences ureteric branching morphogenesis and nephrogenesis. nih.govplos.org The TGF-β2/betaglycan signaling pathway, in particular, appears to have dosage-dependent actions in the fetal kidney that are crucial for normal development. nih.govplos.org this compound has also been associated with epithelial-mesenchymal transition (EMT) during embryogenesis, a process fundamental for tissue development and remodeling. researchgate.netmdpi.com

Kidney Development and Nephron Endowment

This compound is essential for proper kidney development and the establishment of nephron endowment. Studies in mice have demonstrated that the levels of this compound must be tightly regulated for optimal kidney development. nih.govplos.orgunsw.edu.auplos.orgnih.gov

Research using this compound heterozygous and null mice has provided significant insights into its role. This compound heterozygous kidneys exhibit augmented nephron number compared to wild-type controls. nih.govplos.orgunsw.edu.auplos.org This is correlated with accelerated ureteric branching during fetal development. nih.govplos.orgunsw.edu.au Conversely, this compound null kidneys display renal hypoplasia and a reduced nephron number. nih.govplos.orgunsw.edu.auplos.org

Quantitative real-time PCR analysis in developing mouse kidneys has revealed changes in the expression of genes involved in the gene regulatory network governing metanephric development in this compound mutants. In heterozygous kidneys, a transient decrease in Bmp4 expression is observed, followed by increased expression of genes like Pax2, Eya1, Gdnf, Ret, Wnt4, and Wt1. nih.govunsw.edu.au In null kidneys, gene expression is initially normal but shows significant reductions in Bmp4 and other key metanephric regulatory genes at later stages. nih.govunsw.edu.au Furthermore, Tgfb1 and Tgfb2 mRNA expression is down-regulated in both null and heterozygous kidneys at specific developmental time points. nih.govunsw.edu.au

These findings indicate that this compound is required for negatively regulating nephrogenesis, potentially by influencing ureteric branching morphogenesis. plos.org

Here is a summary of nephron endowment findings in mouse models:

Mouse GenotypeNephron Number at E15.5 (relative to wild-type)Nephron Number at PN30 (relative to wild-type)Ureteric Branching at E15.5Renal Phenotype
Wild-type100%100% (11,395 ± 921)NormalNormal
This compound HeterozygousApproximately 132% plos.org123% (13,960 ± 693) plos.orgAccelerated nih.govplos.orgunsw.edu.auAugmented nephrons
This compound NullApproximately 68% plos.orgNot specified (renal hypoplasia)ReducedRenal hypoplasia, reduced nephrons nih.govplos.orgunsw.edu.au

Heart and Liver Development

This compound is indispensable for the proper development of the heart and liver. Genetic studies in mice have demonstrated that this compound null mice are inviable and exhibit severely impaired heart and liver development, sharing significant phenotypic similarities with TGF-β2 knockout mice. biorxiv.orgnih.govacs.org This highlights the critical requirement of this compound for TGF-β2 function during embryonic development of these organs. biorxiv.org

In the context of cardiovascular development, this compound mutations in mice lead to fatal proliferative defects during heart development. mdpi.comresearchgate.net The developing heart and vascular system express activins (B217808) and activin receptors, and TGF-βs are involved in epithelial-mesenchymal transformations during endocardial cushion formation and epicardial epithelial-mesenchymal transformations essential for coronary vasculature and ventricular myocardial development. mdpi.comnih.gov

In the liver, this compound expression is observed in various hepatic cell types. nih.gov Freshly isolated hepatocytes, for instance, initially fail to express this compound but begin to do so during cultivation. nih.gov During the transformation of fat-storing cells into myofibroblasts, a key process in liver cirrhosis, the amount of this compound mRNA decreases. nih.gov this compound binds all TGF-β isoforms with high affinity and enhances the binding of TGF-β2 to TGFBR2. oncotarget.com TGF-β signaling plays a key role in many physiological and pathological processes of the liver, including suppressing hepatocyte proliferation and stimulating extracellular matrix production by stellate cells. mdpi.com

Involvement in Wound Healing Mechanisms

This compound is involved in wound healing mechanisms, primarily through its interaction with the TGF-β superfamily. TGF-β plays an essential role in wound healing, influencing cell proliferation and differentiation, extracellular matrix production, and immune modulation. nih.gov

This compound is thought to facilitate TGF-β signaling by presenting the TGF-β ligand to the signaling receptors. nih.gov In wound healing, TGF-β promotes wound closure and resolution by stimulating the production of extracellular matrix proteins and inhibiting matrix metalloproteinases. nih.gov However, excessive TGF-β signaling can contribute to tissue fibrosis and hypertrophic scarring. nih.gove-century.us

Studies have explored the role of this compound in modulating the fibrotic response. Soluble this compound has been suggested to prevent fibrosis in animal models. e-century.us Furthermore, a peptide fragment derived from this compound, known as P144 or disitertide, acts as a TGF-β ligand trap and has shown promise in preventing fibrosis in animal models of liver injury and ameliorating bleomycin-induced fibrosis. mdpi.com

In the context of specific cell types involved in wound healing, such as fibroblasts, this compound can influence their behavior. In cardiac fibroblasts, TGFBR3 (this compound) has been shown to protect against hypoxia-induced apoptosis by negatively regulating TGF-β signaling, suggesting a potential therapeutic target for heart remodeling after hypoxic injury. nih.gov

Research on human endometrial cells has also investigated this compound's role in wound healing in the context of endometriosis. Recombinant this compound was found to reduce the rate of wound closure in endometriotic cells and decrease the secretion of TGF-β1/2. uni-giessen.de

Roles in Immune Cell Homeostasis and Function

This compound has emerging roles in immune cell homeostasis and function. It is expressed on T cells, with higher expression observed on CD4+ T cells, particularly on naive and central memory subpopulations, compared to CD8+ T cells. nih.gov While its function in mature T cells is still being elucidated, studies using conditional knockout mouse models have provided insights. nih.govresearchgate.net

Genomic deletion of Tgfbr3 in mice results in perinatal mortality, necessitating the use of conditional knockout models to study its role in mature immune cells. nih.govresearchgate.net Deletion of TGFBR3 specifically in mature CD4 and CD8 T cells leads to enhanced T-dependent antibody responses, particularly of the IgG2c subclass. researchgate.net Furthermore, the differentiation of naive CD4 T cells into IFN-γ expressing Th1 cells is enhanced when TGFBR3 is deficient. researchgate.net These findings suggest that this compound plays a role in regulating Th1 differentiation, potentially independent of canonical TGF-β signaling. researchgate.net

This compound is also implicated in regulating the pathogenicity of autoreactive T cells in neuroinflammation. Studies have shown that mice with restricted TβRIII deletion in mature T cells develop more severe autoimmune central nervous neuroinflammatory disease. researchgate.net This suggests that this compound functions as a key checkpoint in controlling the pathogenicity of these cells, possibly by regulating the plasticity of Th17 cells into pathogenic Th1 cells. researchgate.net

While this compound is a key player in modulating TGF-beta signaling in immune cells, other molecules like beta-glucans are also recognized for their immunomodulatory properties, acting on various immunological receptors and triggering immune cells to induce immune responses. dovepress.comfrontiersin.org However, the mechanisms and receptors involved for this compound in immune cell homeostasis appear distinct and are still under active investigation. researchgate.net

Betaglycan in Pathophysiological Contexts: Mechanistic Insights

Contribution to Cancer Progression and Tumor Suppression

Betaglycan's role in cancer is complex and context-dependent, often acting as a tumor suppressor, though its loss is frequently observed in various cancer types. mdpi.comoup.com Decreased expression of this compound has been linked to tumor progression and increased metastatic potential in several cancers, including ovarian, renal cell carcinoma (ccRCC), and tongue squamous cell carcinoma (TSCC). mdpi.comaacrjournals.orgnih.govcancerindex.org

Mechanisms of Downregulation in Cancer

The reduced expression or loss of this compound in cancer can occur through several mechanisms. Epigenetic silencing, including hypermethylation and histone deacetylation of the TGFBR3 gene promoter, can lead to decreased this compound transcription. aacrjournals.org This epigenetic downregulation results in tightly packed chromatin, limiting access for transcription factors. aacrjournals.org Additionally, this compound undergoes ectodomain shedding, a process mediated by metalloproteinases and other enzymes in the extracellular matrix (ECM), which releases a soluble form of this compound. wikipedia.org This soluble form can sequester TGF-β ligands, potentially inhibiting signaling, and has been shown to inhibit invasion and lung metastasis in breast cancer models. oup.com MicroRNAs, such as miR-19a and miR-424, have also been shown to target TGFBR3, contributing to its downregulation in cancers like TSCC. cancerindex.org

Impact on Epithelial-Mesenchymal Transition (EMT) and Metastatic Potential

This compound plays a significant role in modulating Epithelial-Mesenchymal Transition (EMT), a process critical for cancer metastasis where epithelial cells acquire mesenchymal characteristics, enhancing their motility and invasiveness. nih.govmdpi.comjcancer.org Loss of this compound has been shown to enhance cell migration and induce the expression of mesenchymal markers in a TGF-β-independent manner in ccRCC cells. nih.gov This is partly attributed to increased lamellipodium formation mediated by FAK-PI3K signaling upon this compound downregulation. nih.gov In ovarian cancer, this compound decreases motility and invasiveness and enhances the antimigratory effects of inhibin, potentially by suppressing matrix metalloproteinase (MMP) levels. aacrjournals.org Restoring this compound expression in ovarian cancer cells led to decreased levels of MMP-2 and MMP-9. aacrjournals.org Studies in breast cancer models have also demonstrated that this compound can inhibit invasion and metastasis both in vitro and in vivo. oup.comaacrjournals.org The cytoplasmic domain of this compound is crucial for its ability to suppress migration and invasion and inhibit breast cancer progression. oup.com

Modulation of Tumor Microenvironment

This compound is present within the tumor microenvironment and can influence cancer progression by modulating signaling pathways within this complex milieu. nih.govresearchgate.net It can sustain HGF/Met signaling in lung cancer and endothelial cells, promoting cell migration and tumor growth. nih.govresearchgate.net This effect appears to be mediated by its glycosaminoglycan chains. nih.govresearchgate.net Furthermore, this compound has been found on the surface of exosomes purified from cancer cells, and its expression on exosomes correlates with exosomal TGF-β levels. researchgate.net Exosomes are known to influence the tumor microenvironment and contribute to metastasis by affecting the immune system and interacting with the ECM. researchgate.net

Immunological Dysregulation

This compound is involved in modulating immune system function, although its precise role is still being investigated. uab.eduaai.org

Role in Pathogenic Th17 Cell Generation

Research suggests that this compound (TGFβR3) plays a role in regulating the generation of pathogenic Th17 cells. frontiersin.orgnih.gov Studies using mice with T-cell-specific deletion of Tgfbr3 have shown that loss of this compound in mature T cells leads to exacerbated experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. uab.edufrontiersin.orgnih.govexlibrisgroup.comresearchgate.net This increased disease severity is associated with an expanded proportion of IFNγ-expressing CD4 T cells and cells co-expressing IFNγ and IL-17 (Th17/1 cells), which are considered highly pathogenic. uab.edufrontiersin.orgnih.gov These findings suggest that this compound may function to limit CD4+ T cell polarization towards pathogenic effector populations and potentially restrict the transdifferentiation of pathogenic Th17 cells towards a Th1 phenotype. uab.edu

Implications in Experimental Autoimmune Encephalomyelitis (EAE) Models

In EAE models, the absence of this compound in mature T cells results in more severe disease compared to wild-type littermates. uab.edufrontiersin.orgnih.govresearchgate.net This exacerbated EAE is observed following immunization with myelin oligodendrocyte peptide (MOG) or passive transfer of encephalitogenic Th17 T cells, but not encephalitogenic Th1 cells. uab.edufrontiersin.org The increased severity is linked to an expansion of IFNγ+ CD4 T cells in the spinal cord. uab.edu Encephalitogenic Th17 cells from this compound-null mice are more pathogenic and induce EAE with greater severity and earlier onset than those from wild-type mice. frontiersin.orgnih.gov This indicates that this compound acts as a key checkpoint in controlling the pathogenicity of autoreactive T cells in neuroinflammation, likely by regulating the plasticity of Th17 cells into pathogenic Th1 cells. nih.gov

Data Table Examples (Conceptual based on text):

Table 1: this compound Expression Levels in Ovarian Cancer

Tissue TypeThis compound mRNA Level (Fold Change vs. Normal)Percentage with Decreased Expression
Ovarian CancerAverage 2.62 ± 0.90-fold decrease92.9% (13/14)
Normal Tissue1.0-

Source: Adapted from findings in aacrjournals.org

Table 2: Impact of this compound Loss on Cell Migration in ccRCC Cells

Cell LineThis compound ExpressionCell Migration (Relative)
ccRCC AHighLow
ccRCC ALowHigh
ccRCC BHighLow
ccRCC BLowHigh

Source: Conceptual representation based on findings in nih.gov where loss of TGFBR3 enhanced cell migration.

Table 3: EAE Severity in this compound-Null Mice

Mouse GenotypeEAE Severity (Qualitative)Associated Immune Cell Changes
Wild-typeLess SevereLower proportion of pathogenic Th17/1 and IFNγ+ T cells
T-cell specific Tgfbr3 nullMore SevereExpanded proportion of pathogenic Th17/1 and IFNγ+ T cells

Source: Adapted from findings in uab.edufrontiersin.orgnih.gov

Reproductive System Pathophysiology (e.g., Endometriosis)

This compound plays a significant role in the reproductive system by modulating the signaling of TGF-β superfamily members, including inhibins and activins (B217808), which are crucial for reproductive function Current time information in PF.plos.org. Dysregulation of the complex formed by inhibin, this compound, and the activin type II receptor (ActRII) has been linked to reproductive disorders such as infertility and polycystic ovary syndrome (PCOS) plos.org.

In the context of endometriosis, a condition characterized by the presence of endometrial tissue outside the uterus, TGF-βs and their receptors are expressed in the endometrium and are thought to be involved in its pathogenesis nih.govnih.govnih.gov. This compound acts as a key modulator of TGF-β superfamily ligands, exhibiting a particularly high affinity for TGF-β2 nih.govnih.gov.

A critical aspect of this compound function involves its proteolytic cleavage from the cell surface, a process known as shedding, which releases a soluble form (sBG) into the extracellular environment. Soluble this compound can act as an antagonist by sequestering TGF-β ligands, thereby blocking their interaction with signaling receptors nih.govwikipedia.org. Research using human endometrial and endometriotic cell lines has demonstrated that stimulation with TGF-β1, TGF-β2, activin A, and inhibin A leads to a significant, dose- and time-dependent reduction in this compound shedding nih.govnih.gov. This reduction in shedding is mediated through the activation of the ALK-4/ALK-5–SMAD3 signaling axis nih.govnih.gov.

Matrix metalloproteinases (MMPs) are involved in the shedding of this compound, and the tissue inhibitor of metalloproteinases 3 (TIMP3) has been shown to attenuate this process nih.govnih.gov. Further research using recombinant this compound in endometriotic cells revealed a reduction in wound healing capacity and decreased secretion of TGF-β1 and TGF-β2 nih.govnih.gov. Conversely, TGF-β1 was found to enhance the secretion of MMP2 and MMP3 and promote wound closure in these cells, while TGF-β2 primarily promoted MMP2 secretion without significantly affecting wound closure nih.gov. Activin A also significantly enhanced MMP2/3 secretion nih.gov.

Analysis of endocervical mucus from endometriosis patients showed significantly reduced levels of soluble this compound compared to healthy controls, suggesting a potential involvement of altered this compound shedding in the pathogenesis of endometriosis. nih.govnih.gov. However, serum levels of soluble this compound were not found to be significantly different between these groups nih.gov. Intracellular signaling molecules like SMAD3, which are involved in the regulation of this compound shedding, have been reported to be down-regulated in ectopic endometrial tissue fishersci.no.

These findings collectively suggest that altered this compound expression, shedding, and its modulation of TGF-β superfamily signaling contribute to the pathophysiology of endometriosis by influencing processes such as cell proliferation, migration (wound healing), and the extracellular matrix environment.

Developmental Abnormalities Associated with this compound Dysregulation

This compound is recognized as a crucial regulator of development and differentiation nih.gov. Studies using genetically modified mouse models have provided significant insights into the developmental consequences of this compound dysregulation. Complete knockout of the Tgfbr3 gene in mice results in embryonic lethality, with embryos typically dying between embryonic day 13.5 and 18.5 Current time information in PF.wikipedia.orgnih.govnih.govguidetopharmacology.orgfishersci.com. The primary causes of this lethality are severe defects in heart and liver development Current time information in PF.guidetopharmacology.org. These defects are attributed, in part, to altered signaling of TGF-β2, a ligand for which this compound is a high-affinity coreceptor, and an increase in apoptotic events during mesenchymal transformation guidetopharmacology.org. The essential nature of this compound for proper development underscores its role beyond that of a simple accessory receptor wikipedia.org.

Beyond the critical cardiac and hepatic defects, this compound knockout mice also exhibit abnormalities in reproductive system development. Studies have shown compromised seminiferous cord formation and impaired Leydig cell function in the fetal testis guidetopharmacology.orguin-malang.ac.idciteab.com. Specifically, defects in seminiferous cord structure were observed as early as 12.5-13.5 days postcoitum (dpc) in this compound null murine testes citeab.com. Molecular analysis revealed reduced expression of key Leydig cell markers, including Insl3, Cyp17a1, Cyp11a1, Star, and Hsd3b1, starting at 12.5 dpc citeab.com. Proliferation within the testicular interstitium was also reduced at 14.5 dpc, although Leydig cell numbers were not significantly altered at this stage, suggesting that function rather than cell number is primarily affected by this compound loss citeab.com. Expression of Sertoli cell markers such as Dhh, Sox9, and Amh was also found to be reduced at 14.5 dpc in knockout testes citeab.com.

This compound dysregulation also impacts kidney development. The absence of this compound leads to altered kidney morphogenesis guidetopharmacology.org. This compound is essential for establishing the correct nephron endowment in the developing mouse kidney idrblab.net. This compound null kidneys display renal hypoplasia from e13.5, characterized by a significant decrease in both metanephric and ureteric epithelial volume compared to wild-type and heterozygous littermates idrblab.net. Conversely, heterozygous mice with reduced this compound expression exhibit an augmented nephron number and accelerated ureteric branching during development idrblab.net.

Further evidence of this compound's developmental importance comes from studies in other organisms, such as zebrafish, where knockdown of this compound has been shown to cause embryonic angiogenesis defects nih.gov. The broad developmental anomalies associated with this compound deficiency highlight the critical role of the TGF-β signaling pathway, which this compound modulates, in orchestrating proper embryonic development google.com. To circumvent the embryonic lethality and study the role of this compound in specific tissues or later developmental stages, conditional knockout mouse models have been developed Current time information in PF.fishersci.com.

The detailed research findings from these studies emphasize that precise regulation of this compound expression and function is indispensable for normal embryonic and organ development, particularly within the reproductive and renal systems.

Data Tables

StudyCell/Model SystemStimulusObserved Effect on this compound SheddingKey Signaling Pathway Involved
nih.govnih.govHuman Endometrial/Endometriotic Cell LinesTGF-β1, TGF-β2, Activin A, Inhibin ASignificant reductionALK-4/ALK-5–SMAD3
StudyMouse ModelObserved Developmental Defect(s)Affected Organ Systems
Current time information in PF.wikipedia.orgnih.govnih.govguidetopharmacology.orgfishersci.comTgfbr3 knockout (complete)Embryonic lethality (E13.5-E18.5)Heart, Liver
guidetopharmacology.orguin-malang.ac.idciteab.comTgfbr3 knockout (complete)Compromised seminiferous cord formation, impaired Leydig cell functionTestis
guidetopharmacology.orgidrblab.netTgfbr3 knockout (complete)Renal hypoplasiaKidney
idrblab.netTgfbr3 heterozygousAugmented nephron number, accelerated ureteric branchingKidney

Advanced Research Methodologies for Betaglycan Studies

Structural Biology Approaches

Structural biology techniques are fundamental to determining the three-dimensional arrangement of betaglycan and its complexes, offering insights into the molecular basis of its function.

X-ray Crystallography for Protein Domain Structures

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. By diffracting X-rays off a crystalized protein, researchers can obtain electron density maps that are used to build a 3D model of the protein. This method has been instrumental in revealing the structures of individual domains of this compound.

For instance, the crystal structure of the this compound Zona Pellucida (ZP)-C domain has been determined at a resolution of 2.0 Å. pnas.orgnih.govrcsb.org This provided insights into the structural features of this domain, including its immunoglobulin-like fold and the location of regions potentially important for TGF-β ligand binding, such as the AB loop and the convex surface pocket. nih.gov Structures of the ZP-C domains from different species, like rat and mouse this compound, have shown high similarity. nih.gov X-ray crystallography has also been used to determine the structure of the this compound orphan domain. nih.govosti.govrcsb.org These studies on isolated domains contribute to understanding the modular nature of this compound's extracellular region and how different parts contribute to ligand binding.

Furthermore, X-ray crystallography has been applied to study complexes involving this compound domains and components of the TGF-β signaling pathway. For example, the crystal structure of the zebrafish this compound orphan domain in complex with TGF-β3 and the extracellular domains of TGFBR1 and TGFBR2 has been determined. ebi.ac.ukebi.ac.uk Such structures provide crucial details about the binding interfaces and how this compound interacts with both the ligand and the signaling receptors during the formation of signaling complexes.

Cryo-Electron Microscopy (Cryo-EM) for Receptor-Ligand Complexes

Cryo-Electron Microscopy (Cryo-EM) is a technique that allows for the visualization of biological macromolecules and complexes in a near-native state. Unlike X-ray crystallography, Cryo-EM does not require crystallization, making it suitable for studying large, flexible, or transient complexes, such as receptor-ligand assemblies. researchgate.net

Cryo-EM has been employed to investigate the structures of this compound in complex with TGF-β and its signaling receptors. This technique has helped to reveal the mechanisms by which this compound potentiates receptor complex assembly and signaling. researchgate.netnih.govbiorxiv.orgresearchgate.netbiorxiv.org Studies using Cryo-EM have provided structural explanations for the "hand-off" mechanism, where this compound facilitates the interaction between TGF-β and its signaling receptors. nih.govresearchgate.netbiorxiv.org Cryo-EM maps of complexes like TGF-β3:zfBGO:(TGFBR2)2 and TGF-β1:ratBG have been obtained, allowing for the visualization of the assembled components. researchgate.net Cryo-EM, often in conjunction with X-ray crystallography, helps to identify key regions involved in ligand engagement and the differences in binding interfaces compared to related co-receptors like endoglin. nih.govresearchgate.netbiorxiv.orgpdbj.org

Biochemical and Biophysical Techniques for Interaction Analysis

Biochemical and biophysical techniques are essential for quantifying the interactions between this compound, its ligands, and signaling receptors, providing data on binding affinities, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is an optical technique used to monitor molecular interactions in real-time without the need for labeling. springernature.comcytivalifesciences.comharvard.edu In SPR, one molecule (ligand) is immobilized on a sensor surface, and a solution containing the interacting partner (analyte) is flowed over the surface. springernature.comharvard.edu The binding and dissociation events cause a change in the refractive index near the sensor surface, which is detected as a change in resonance angle or response units. springernature.comcytivalifesciences.comharvard.edu This allows for the determination of kinetic parameters (association rate constant, ka, and dissociation rate constant, kd) and equilibrium binding constants (dissociation constant, Kd). harvard.edu

SPR has been widely used to study the binding properties of this compound with various TGF-β superfamily ligands and receptors. Studies have used SPR to quantify the affinities of TGF-β isoforms for the this compound extracellular domain and its individual subdomains (orphan and ZP). nih.govacs.orgacs.orgacs.org For example, SPR analysis has shown that soluble this compound binds TGF-β isoforms with low nanomolar affinity. acs.orgnih.gov It has also been used to investigate the binding of TGF-βs in combination with the ectodomains of TGFBR1 and TGFBR2. nih.govacs.orgacs.org SPR experiments have provided evidence that this compound binds TGF-β homodimers with a 1:1 stoichiometry and can influence the binding of TβRII. nih.govacs.orgacs.org SPR studies have also compared the affinities of full-length soluble this compound with those of its isolated domains, demonstrating that the tethering of the domains contributes to high-affinity binding. acs.orgnih.gov

Data from SPR experiments are typically presented as sensorgrams, which are plots of response units (RU) over time, showing the association and dissociation phases of the interaction. These sensorgrams can be analyzed to extract kinetic and affinity data.

InteractionKd Range (approx.)TechniqueReference
Soluble this compound and TGF-β isoformsLow nanomolarSPR acs.orgnih.gov
Soluble this compound domains (Sol Δ10, Sol Δ11)1-2 orders higher than full-length soluble this compoundSPR acs.orgnih.gov

Note: This table is illustrative of how SPR data might be presented. Specific Kd values vary depending on the ligand isoform, this compound construct, and experimental conditions.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a technique used to measure the heat released or absorbed during a molecular interaction, allowing for the determination of thermodynamic parameters such as enthalpy change (ΔH), entropy change (ΔS), binding stoichiometry (n), and the equilibrium binding constant (Ka, or its inverse, Kd). nih.govtainstruments.com In an ITC experiment, a solution of one molecule is titrated into a solution of another molecule, and the heat changes are precisely measured. nih.govtainstruments.com

ITC has been utilized in this compound studies to gain a deeper understanding of the thermodynamics of its interactions with ligands and receptors. nih.govacs.orgacs.org By measuring the heat changes upon binding, ITC can confirm binding events, determine the stoichiometry of the complex formed, and provide thermodynamic signatures that shed light on the forces driving the interaction (e.g., hydrogen bonding, hydrophobic effects). nih.govtainstruments.com ITC experiments complement SPR data by providing thermodynamic information that is not directly obtained from SPR kinetics. nih.govacs.orgacs.org

InteractionStoichiometry (n) (approx.)TechniqueReference
This compound extracellular domain and TGF-β homodimers1:1ITC nih.govacs.orgacs.org

Note: This table is illustrative of how ITC stoichiometry data might be presented.

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a chromatographic technique that separates molecules based on their size in solution. Larger molecules elute earlier from the column, while smaller molecules elute later. SEC is a valuable tool for assessing the oligomeric state of proteins and for analyzing the formation of protein complexes.

In the context of this compound research, SEC is used to analyze the size and composition of this compound constructs and their complexes with ligands and receptors. nih.govacs.orgacs.orgnih.govplos.org By comparing the elution profiles of individual proteins and their mixtures, researchers can determine if complexes are forming and estimate their molecular weight. plos.org SEC can be coupled with other techniques, such as multi-angle light scattering (MALS), to more accurately determine the molecular weight of eluting species. nih.gov

SEC has been used to demonstrate the formation of complexes between this compound, TGF-β, and TβRII. researchgate.netnih.govacs.orgacs.org For example, SEC profiles have shown distinct peaks corresponding to assembled complexes, allowing for their isolation and further analysis. researchgate.net SEC has also been used to analyze proteolytic fragments of this compound to understand its domain organization and the effect of cleavage on its structure and function. nih.gov

SampleApparent Molecular Weight (approx.)TechniqueReference
TGFBR3-ZP variant (dimeric)70-88 kDaSEC plos.org
Plasmin-cleaved soluble this compound fragments50 kDaSEC nih.gov
Native soluble this compound220 kDaSEC nih.gov

Note: This table is illustrative of how SEC data might be presented. Apparent molecular weights can vary depending on the specific construct and column used.

Molecular Biology and Genetic Engineering Techniques

Molecular biology and genetic engineering techniques are fundamental to understanding this compound at the genetic and molecular levels, allowing for the investigation of its expression, the regulatory elements controlling it, and the impact of altering its levels.

Gene Expression Analysis (RT-qPCR, Northern/Western Blot)

Analyzing this compound gene expression provides insights into its transcriptional regulation and protein production in various biological contexts. Techniques such as Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) and Western blot are commonly used for this purpose. RT-qPCR is utilized to quantify mRNA levels, indicating the rate of gene transcription. For instance, RT-qPCR has been used to analyze relative pituitary gene expression of Tgfbr3 in mice at different estrous cycle stages and in males. nih.gov This method allows for the comparison of this compound mRNA abundance under different physiological conditions.

Western blot analysis, on the other hand, is used to detect and quantify this compound protein levels. This technique involves separating proteins by gel electrophoresis and then transferring them to a membrane for detection with specific antibodies. Western blot has been employed to assess this compound protein levels in cell lines, such as scrambled control and this compound CRISPR ablated clonal mesenchymal stromal cell (MSC) populations. nih.gov The combination of RT-qPCR and Western blot provides a comprehensive view of this compound expression at both the mRNA and protein levels. Northern blot hybridization is another technique used for the detection of specific RNA molecules, which can also be applied to study this compound mRNA levels. uni-muenchen.de

Gene Promoter Reporter Assays

Gene promoter reporter assays are valuable tools for studying the transcriptional regulation of the this compound gene. These assays involve cloning the promoter region of the this compound gene upstream of a reporter gene, such as luciferase. The activity of the reporter gene then reflects the transcriptional activity of the this compound promoter under different experimental conditions or in response to specific stimuli.

Research has utilized luciferase reporter assays to assess the responsiveness of cells to factors that may influence this compound expression or its downstream signaling pathways. For example, luciferase reporter assays have been conducted to assess the responsiveness of cells to TGFβ, using constructs where a SMAD3 binding element drives luciferase expression. oup.com These assays can help identify transcription factors and signaling pathways that regulate this compound gene expression. Studies have also used activin-responsive promoter constructs to assess inhibin bioactivity, which is modulated by this compound. nih.gov PAI1 promoter-reporter assays have also been used to confirm increased TGFβ signaling capacity in this compound knockdown MSCs. nih.gov

RNA Interference (siRNA Knockdown)

CRISPR/Cas9 Genome Editing for Gene Knockout Models

CRISPR/Cas9 genome editing is a revolutionary technology that allows for precise modifications to the genome, including the creation of gene knockout models. This technique can be used to completely ablate the expression of the this compound gene, providing a powerful tool to study the consequences of its complete absence. mdpi.comfrontiersin.org By introducing targeted double-strand breaks in the DNA sequence of the this compound gene, CRISPR/Cas9 can lead to non-homologous end joining and insertion or deletion mutations, resulting in a non-functional gene. frontiersin.org

CRISPR/Cas9 has been utilized to generate this compound knockout cell lines or animal models to investigate its essential roles in development and various cellular processes. For example, CRISPR/Cas9 has been used to ablate this compound in clonal MSC populations to study its impact on TGFβ signaling and osteogenic differentiation. nih.gov The advent of CRISPR/Cas9 has significantly advanced the ability to create precise genetic models for studying gene function, including that of this compound. researchgate.net

Cell-Based Functional Assays

Cell-based functional assays are crucial for assessing the biological activities of this compound, particularly its influence on cellular behaviors such as migration, proliferation, and differentiation.

Cell Migration and Wound Healing Assays (e.g., Scratch Assays)

Cell migration and wound healing assays are widely used to evaluate the ability of cells to move and close a gap, processes that are relevant to various physiological and pathological conditions, including development, wound repair, and cancer metastasis. The scratch assay is a simple and cost-effective method where a "wound" is created in a confluent monolayer of cells, and the migration of cells into the cell-free area is monitored over time. 4dcell.compri-cella.com

Scratch assays have been employed to study the role of this compound in cell migration. For instance, scratch assays have been used with human endometriotic epithelial cells to evaluate the contribution of this compound to wound healing. nih.govresearchgate.net These studies can assess how the presence or absence of this compound, or treatment with this compound ligands, affects the rate of wound closure. In colon cancer cells, a monolayer wound healing motility assay demonstrated that increased this compound expression enhanced cell migration, while shRNA-mediated silencing of this compound significantly decreased both basal and ligand-induced migration. nih.gov The percentage of wound closure is typically calculated by measuring the width of the scratch at different time points. nih.gov

Here is an example of how data from a scratch assay might be presented:

Cell LineTreatmentAverage Wound Closure (%) at 24 hours
HT29-NeoUntreated45 ± 5
HT29-TβRIIIUntreated65 ± 7
HT29-shRNA-TβRIIIUntreated20 ± 3
HT29-TβRIII100 pM TGF-β68 ± 6
HT29-shRNA-TβRIII100 pM TGF-β22 ± 4

These assays provide quantitative data on the migratory capacity of cells and are essential for understanding the functional consequences of this compound expression in cellular movement.

Affinity Labeling and Immunofluorescence Microscopy

Affinity labeling and immunofluorescence microscopy are key techniques employed to study the expression, localization, and interactions of this compound. Affinity labeling allows researchers to identify proteins that bind to specific ligands, such as TGF-β isoforms or inhibins, by using labeled ligands that bind to their receptors and co-receptors like this compound. This method can confirm the binding of this compound to its ligands and help understand the stoichiometry of these interactions.

Immunofluorescence microscopy provides spatial information about this compound within cells and tissues. By using antibodies specific to this compound, researchers can visualize its distribution on the cell surface, within intracellular compartments like the endoplasmic reticulum, or in the extracellular matrix (ECM). nih.govresearchgate.netresearchgate.net This technique is invaluable for determining where this compound is located in different cell types and developmental stages, offering insights into its potential functions in those specific locations.

Studies have utilized immunofluorescence microscopy to demonstrate this compound localization. For instance, research on skeletal muscle differentiation showed up-regulated this compound detectable by immunofluorescence microscopy, indicating its presence on the cell surface and in the ECM of myotubes. nih.gov In the context of the female rat pituitary, immunofluorescence microscopy revealed this compound expression in discrete cells within the anterior lobe and colocalization with membrane cadherin throughout the estrous cycle, suggesting its presence on the cell surface of various pituitary cell types. oup.com Immunofluorescence microscopy has also been used to examine this compound expression in fibroblast cell cultures from patients with Marfan syndrome, showing its presence in the endoplasmic reticulum and membrane-encapsulated vesicles. researchgate.netresearchgate.net

Affinity labeling, often in conjunction with other biochemical techniques, has been used to study this compound's interaction with ligands. This compound-containing complexes in the rat pituitary were affinity labeled with [125I]inhibin A, and this binding could be competed by incubation with unlabeled inhibin A, confirming the specific interaction. oup.com These methodologies provide crucial visual and biochemical evidence supporting this compound's role as a co-receptor and its cellular distribution.

In Vivo Model Systems

In vivo model systems, particularly genetically engineered mice, have been instrumental in dissecting the physiological roles of this compound and its impact on development and disease. These models allow for the study of this compound function within the complexity of a whole organism, providing insights that cannot be obtained from in vitro studies alone. researchgate.netacs.orgnih.govdntb.gov.uabiorxiv.orgplos.org

Studies using in vivo models have demonstrated the critical importance of this compound in various biological processes. For example, this compound knockout mice exhibit severe developmental defects, including pronounced cardiac and liver abnormalities, and are often embryonic lethal, highlighting its essential role during embryogenesis. acs.org The phenotypic similarities between this compound knockout mice and TGF-β2 knockout mice underscore the physiological reliance of TGF-β2 signaling on this compound in vivo. acs.orgbiorxiv.org

In the context of kidney development, studies using this compound heterozygous and null mice have revealed opposing morphological and molecular phenotypes, indicating that this compound levels must be tightly regulated for optimal kidney development. nih.gov this compound null kidneys exhibited renal hypoplasia and reduced nephron number, while heterozygous kidneys showed augmented nephron number and accelerated ureteric branching. nih.gov

In the pituitary, genetic studies in mice where this compound was ablated specifically in pituitary gonadotrope cells have provided direct support for its co-receptor function in inhibin A-mediated antagonism of activin, which is crucial for regulating follicle-stimulating hormone (FSH) production. nih.govnih.gov These in vivo findings challenged previous in vitro models by showing that this compound specifically functions as a coreceptor for inhibin A, but not inhibin B, in these cells in vivo. nih.gov

In vivo models have also been used to study this compound's role in disease contexts, such as prostate cancer-induced osteogenesis and Marfan syndrome. Ablation of this compound in mesenchymal stromal cells (MSCs) in mouse models of bone metastatic prostate cancer significantly reduced aberrant osteogenesis, establishing this compound as a key regulator in this process in vivo. ahajournals.org A mouse model of Marfan syndrome has been used to study the effect of a this compound-derived peptide, P144, on preventing aortic aneurysm formation, demonstrating the in vivo relevance of modulating TGF-β signaling via this compound in this disease. embopress.org

Genetically Engineered Mouse Models (e.g., Conditional Knockouts)

Conditional knockout strategies typically involve introducing loxP sites flanking a critical exon of the this compound gene in mice. nih.gov These "floxed" mice are then crossed with transgenic lines expressing Cre recombinase in a specific tissue or under the control of an inducible promoter. nih.gov Expression of Cre recombinase leads to excision of the floxed exon, resulting in a tissue-specific or inducible knockout of this compound. nih.gov

Conditional knockout of this compound in specific tissues has provided valuable insights. As mentioned earlier, pituitary-specific ablation of this compound in mice revealed its specific role as an inhibin A coreceptor in gonadotropes in vivo. nih.govnih.gov This approach allowed researchers to study the impact of this compound loss in a specific cell type involved in reproductive function without the confounding effects of systemic this compound deficiency.

While the search results specifically mention conditional knockout of this compound in the pituitary nih.govnih.gov, the principle of this methodology can be applied to study this compound's role in other organs and tissues where it is expressed. This allows for a more nuanced understanding of its diverse functions in different physiological contexts.

The generation of conditional knockout mice involves several steps, including the design and construction of gene-targeting vectors with loxP sites, introduction of these vectors into embryonic stem (ES) cells, selection of successfully targeted ES cell clones, and injection of these clones into blastocysts to generate chimeric mice that can transmit the modified allele to their offspring. plos.org Crossing these mice with Cre-expressing lines then facilitates the conditional deletion. nih.gov

Organ-Specific Phenotypic Analysis

Organ-specific phenotypic analysis in this compound mutant mice involves detailed examination of the morphology, histology, cellular composition, and molecular characteristics of individual organs to understand the consequences of this compound deficiency or alteration in that specific tissue. biorxiv.org This analysis complements the genetic manipulation by providing concrete evidence of how the absence or reduction of this compound affects the structure and function of a particular organ.

Detailed phenotypic analysis has been performed on various organs in this compound mutant mice. In the kidney, stereological examination of embryonic and adult this compound heterozygous and null kidneys revealed significant differences in nephron number and ureteric branching. nih.gov Quantitative real-time PCR analysis of gene expression in these kidneys further elucidated the molecular changes underlying the observed morphological phenotypes, showing altered expression of key genes involved in metanephric development, such as Bmp4, Pax2, Eya1, Gdnf, Ret, Wnt4, and Wt1. nih.gov Histological analysis of neonatal kidneys revealed differences in nephrogenesis completion. nih.gov

In the thymus, organ-specific analysis in this compound null fetal thymi showed a significant reduction in absolute thymocyte numbers and an increase in thymocyte apoptosis, indicating a crucial role for this compound in regulating T cell development and protecting thymocytes from apoptosis. Analysis of thymocyte subsets revealed a delay in DN-DP transition in the absence of this compound.

In the context of prostate cancer-induced osteogenesis, organ-specific analysis of bone tissue in mouse models with this compound ablation in MSCs involved histomorphometry to assess bone volume, demonstrating a significant decrease in aberrant bone formation. ahajournals.org Gene expression analysis in MSCs from these models revealed changes in the expression of genes like Wnt5a, providing molecular insights into the mechanism by which this compound influences osteogenesis. ahajournals.org

These examples highlight how organ-specific phenotypic analysis, using a combination of morphological, histological, and molecular techniques, is essential for understanding the diverse and context-dependent roles of this compound in different organs and its contribution to specific physiological processes and disease states.

Unanswered Questions and Future Research Directions in Betaglycan Biology

Elucidation of Specific Molecular Mechanisms in Ligand Selectivity and Handoff

Betaglycan binds to multiple members of the TGF-β superfamily, including TGF-β1, -β2, and -β3, as well as inhibins and certain BMPs, albeit with varying affinities and functional outcomes. oup.comnih.govnih.govmdpi.comnih.govnih.gov It is particularly critical for the signaling of TGF-β2, which has low affinity for the Type II TGF-β receptor (TβRII) alone. nih.govmdpi.comahajournals.orgfrontiersin.org A key unanswered question is the precise molecular basis for this compound's selectivity among these ligands and how this selectivity is achieved through its extracellular domain, which contains distinct binding regions. nih.gov

Furthermore, the "handoff" mechanism, whereby this compound presents a ligand to the signaling receptors (TβRI and TβRII) and is subsequently displaced, is not fully understood. Recent structural studies have provided insights into how this compound binds TGF-β and interacts with the signaling receptors, proposing a mechanism where this compound concentrates TGF-β2 on the cell surface and promotes TβRII binding through membrane localization and allostery. nih.govnih.govbiorxiv.orgresearcher.liferesearchgate.netresearchgate.netnih.gov However, the dynamic process of displacement by TβRI and the exact conformational changes involved require further detailed investigation. nih.govnih.gov

Future research should focus on high-resolution structural studies of this compound in complex with various ligands and signaling receptors at different stages of complex assembly. nih.govbiorxiv.orgresearchgate.netresearchgate.net Techniques such as cryo-electron microscopy and advanced computational modeling can provide a more detailed picture of the interaction interfaces and the sequence of events during ligand handoff. nih.govnih.govbiorxiv.orgresearchgate.netresearchgate.net Understanding the subtle differences in how this compound engages different ligands will be crucial for deciphering the basis of its selective co-receptor functions.

Further Exploration of Ligand-Independent Functions and Associated Pathways

While primarily recognized for its role as a co-receptor that enhances ligand presentation, evidence suggests that this compound may also exert functions independent of direct ligand binding to its extracellular domain. nih.govmdpi.comresearchgate.netmdpi.com The short cytoplasmic domain of this compound, although lacking intrinsic kinase activity, has been implicated in modulating intracellular signaling pathways. nih.govahajournals.orgaacrjournals.org

Studies have indicated that the cytoplasmic domain can interact with other cellular proteins and influence pathways such as the p38 MAPK pathway and NFκB activity, potentially in a ligand-independent manner or in conjunction with ligand-activated signaling. oup.comnih.govaacrjournals.org The precise mechanisms by which the cytoplasmic tail of this compound influences these pathways and the full spectrum of ligand-independent functions remain largely unexplored.

Future research should aim to identify novel interacting partners of the this compound cytoplasmic domain using unbiased proteomic approaches. oup.comnih.govbiorxiv.org Detailed functional studies are needed to delineate the signaling cascades initiated or modulated by these interactions, independent of or in concert with TGF-β superfamily ligand binding. Understanding these ligand-independent roles is vital for appreciating the full complexity of this compound's cellular functions.

Detailed Understanding of Ectodomain Shedding Regulation and its Biological Consequences

This compound undergoes ectodomain shedding, a process involving proteolytic cleavage of its extracellular domain, releasing a soluble form (sthis compound) into the extracellular space. nih.govnih.govmdpi.comresearchgate.netresearchgate.netnih.govsemanticscholar.org This shedding is a critical regulatory mechanism, as membrane-bound this compound typically enhances signaling, while sthis compound can act as a decoy receptor, sequestering ligands and inhibiting signaling. nih.govmdpi.comnih.govmdpi.comresearchgate.netresearchgate.netnih.govsemanticscholar.org

The regulation of this compound shedding is complex and not fully understood. Recent studies have identified heparan sulfate (B86663) glycosaminoglycan chains on this compound as critical for its ectodomain shedding and implicated TIMP3 as a key inhibitor of this process. researchgate.netresearchgate.netnih.govsemanticscholar.orguab.edu However, the specific proteases responsible for this compound cleavage in different cellular contexts and the detailed signaling pathways that modulate their activity require further investigation. nih.govmdpi.comsemanticscholar.org

The biological consequences of altered this compound shedding are significant, impacting processes like cancer progression, wound healing, and fibrosis. nih.govmdpi.comresearchgate.netresearchgate.netnih.govuab.eduopenrheumatologyjournal.com The balance between membrane-bound and soluble this compound is crucial for fine-tuning cellular responses to TGF-β superfamily ligands. nih.govresearchgate.netresearchgate.net

Future research should focus on identifying the specific metalloproteinases or other proteases involved in this compound shedding in various tissues and disease states. nih.govmdpi.comsemanticscholar.org Investigating the signaling pathways that regulate the expression and activity of these proteases, as well as the role of post-translational modifications like glycosaminoglycation in modulating shedding, is essential. researchgate.netresearchgate.netnih.govuab.edunih.gov Furthermore, comprehensive in vivo studies are needed to fully understand the physiological and pathological consequences of dysregulated this compound shedding. nih.govmdpi.comresearchgate.netresearchgate.netnih.govuab.eduopenrheumatologyjournal.com

Identification of Novel Binding Partners and Downstream Effectors

Beyond its well-established interactions with TGF-β superfamily ligands and the signaling receptors TβRI and TβRII, this compound is likely to interact with other proteins at the cell surface and within the cell to exert its diverse functions. oup.comnih.govbiorxiv.org Identifying these novel binding partners is crucial for uncovering new aspects of this compound biology.

Potential binding partners could include other cell surface receptors, components of the extracellular matrix, or intracellular signaling molecules. Interactions with other receptors could facilitate crosstalk between different signaling pathways, while interactions with the extracellular matrix could influence cell adhesion, migration, and tissue architecture.

Future research should employ advanced techniques such as proximity-ligation assays, co-immunoprecipitation coupled with mass spectrometry, and yeast two-hybrid screens to identify novel this compound interacting proteins. oup.comnih.govbiorxiv.org Once identified, the functional significance of these interactions and the downstream signaling effectors they recruit or modulate need to be thoroughly investigated. This will expand our understanding of how this compound integrates signals and influences a wide range of cellular processes.

Comprehensive Analysis of Tissue-Specific Roles and Context-Dependent Functional Divergence

This compound is widely expressed in many tissues and cell types, but its functional impact can vary significantly depending on the cellular and tissue context. oup.com While it often acts as a positive co-receptor, enhancing signaling, it can also inhibit signaling in certain contexts, a phenomenon potentially linked to its glycosaminoglycan modifications or shedding. nih.govmdpi.comnih.govnih.gov

The tissue-specific expression patterns of this compound, its ligands, and other interacting molecules contribute to this functional divergence. oup.com However, a comprehensive understanding of how the cellular microenvironment dictates this compound's role in different tissues and physiological or pathological conditions is still developing. For example, this compound has distinct roles in different cancers, acting as a tumor suppressor in some while its role in others is less clear or even pro-tumorigenic in specific contexts. nih.govaacrjournals.orguab.edunih.gov

Future research should involve detailed studies of this compound function in various primary cell types and in vivo models relevant to different tissues and diseases. oup.com Techniques such as single-cell RNA sequencing and spatial proteomics can help to map this compound expression and its interaction network in specific cellular niches. oup.com Investigating the influence of the extracellular matrix composition, the presence of other growth factors and cytokines, and the mechanical properties of the tissue on this compound function will be crucial for understanding its context-dependent roles. This comprehensive analysis will provide a more nuanced view of this compound's contributions to tissue development, homeostasis, and disease pathogenesis.

Q & A

Q. What structural features of betaglycan determine its high-affinity binding to TGF-β isoforms?

this compound's ectodomain comprises two structured ligand-binding regions: the membrane-distal E-domain and membrane-proximal U-domain, connected by an unstructured linker. Surface plasmon resonance (SPR) analysis reveals that intact soluble this compound binds TGF-β isoforms (TGF-β1, β2, β3) with low nanomolar Kd values. However, isolated E- or U-domants (e.g., Sol Δ10/Δ11) exhibit 1–2 orders of magnitude weaker binding. The linker region is critical for maintaining cooperative binding between domains, as co-injection of separate domains does not restore high affinity .

Q. How does proteolytic shedding of this compound regulate TGF-β bioavailability?

Membrane-bound this compound undergoes shedding via MT-MMPs (e.g., MT1-MMP/MT3-MMP), releasing soluble fragments (sBG-120 and sBG-90). These soluble forms act as TGF-β antagonists by sequestering ligands, contrasting with membrane-bound this compound's role in enhancing TGF-β presentation to signaling receptors. Pervanadate (a tyrosine phosphatase inhibitor) induces shedding, while TIMP-2 (a metalloprotease inhibitor) blocks sBG-90 generation. This duality highlights the importance of protease activity assays and isoform-specific ligand-binding studies to dissect TGF-β regulation .

Q. What experimental approaches validate this compound's role in TGF-β signaling modulation?

  • SPR/Biacore : Quantifies binding kinetics of TGF-β isoforms to soluble this compound fragments .
  • Mutagenesis : Identifies critical residues (e.g., Val614) for ligand binding. For example, V614Y mutation abolishes inhibin binding but retains TGF-β binding .
  • Co-immunoprecipitation : Demonstrates this compound's interaction with TGF-β receptors (TβRI/TβRII) and its role in preventing receptor complex formation in certain cell lines (e.g., LLC-PK1) .

Advanced Research Questions

Q. How do this compound's glycosaminoglycan (GAG) modifications influence its dual role in TGF-β signaling?

this compound's GAG chains determine its cell-specific effects. In LLC-PK1 cells, GAG-rich this compound inhibits TGF-β signaling by blocking TβRI-TβRII association, whereas GAG-deficient mutants fail to do so. In L6 myoblasts, GAG modifications enhance signaling. Methods include:

  • GAG removal : Trifluoromethanesulfonic acid (TFMS) treatment to assess deglycosylated this compound function .
  • GAG− mutants : Site-directed mutagenesis of GAG attachment sites (e.g., Ser535/545) .

Q. How does this compound loss contribute to cancer progression, and what experimental models address this?

In granulosa cell tumors (GCTs), this compound loss correlates with reduced adhesion, increased invasion, and disrupted TGF-β/inhibin signaling. Key methodologies:

  • Stable transfection : Restoring this compound in GCT cell lines (KGN/COV434) reverses malignant phenotypes .
  • RNA interference : Silencing this compound or inhibin-α (INHA) in tumor models to dissect pathway crosstalk .
  • NFκB-SMAD3 cross-talk assays : Pharmacological inhibition (e.g., SMAD3 siRNA, NFκB inhibitors) reveals this compound-mediated suppression of pro-survival pathways .

Q. What transcriptional regulators govern this compound expression during cellular differentiation?

In skeletal myogenesis, this compound upregulation is driven by MyoD and retinoic acid (RA), while TGF-β isoforms suppress its promoter activity. Methods include:

  • Promoter-reporter assays : Identifying MyoD-responsive elements in the this compound promoter .
  • Chromatin immunoprecipitation (ChIP) : Validating MyoD binding to this compound regulatory regions .

Data Contradictions and Resolution Strategies

Q. Why does this compound enhance TGF-β signaling in some contexts but inhibit it in others?

Contradictory roles arise from cell-specific factors:

  • Receptor availability : In L6 cells, this compound presents TGF-β to TβRII, enhancing signaling. In LLC-PK1 cells, GAG-modified this compound blocks TβRI-TβRII association .
  • Experimental resolution : Compare this compound glycosylation status (Western blot with GAG-sensitive antibodies) and receptor colocalization (fluorescence resonance energy transfer, FRET) across cell lines .

Q. How do soluble this compound fragments retain TGF-β binding but lose neutralizing activity?

While sBG-90 binds TGF-β2, its inability to block activity stems from disrupted domain tethering, reducing avidity. SPR shows isolated domains (Sol Δ10/Δ11) have higher Kd values than full-length this compound. Functional assays (e.g., luciferase reporters for TGF-β activity) confirm loss of neutralization .

Methodological Tables

Technique Application Key Findings References
Surface Plasmon Resonance (SPR)Quantified TGF-β isoform binding affinitiesKd: TGF-β2 (0.5 nM) > TGF-β3 > TGF-β1
Gel-filtration chromatographyDetermined oligomeric state of soluble this compoundDimeric structure (220 kDa) stabilized by non-covalent interactions
Partial proteolysis (plasmin)Mapped structured vs. unstructured regionsGenerated 45 kDa (E-domain) and 55 kDa (U-domain) fragments

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.